![molecular formula C23H23F3N4O2 B14938842 7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14938842.png)
7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzyl and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce new functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicine, the compound’s structure suggests potential pharmacological applications. It may interact with specific biological targets, leading to therapeutic effects. Further studies are needed to explore its efficacy and safety as a drug candidate.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique functional groups may impart desirable characteristics to polymers, coatings, or other materials.
Mécanisme D'action
The mechanism of action of 7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one: The position of the trifluoromethyl group is different, potentially altering its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group at the 3-position of the phenyl ring in 7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one imparts unique chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C23H23F3N4O2 |
|---|---|
Poids moléculaire |
444.4 g/mol |
Nom IUPAC |
7-benzyl-3-(2-hydroxyethyl)-8-methyl-1-[3-(trifluoromethyl)phenyl]-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C23H23F3N4O2/c1-16-20(12-17-6-3-2-4-7-17)21(32)30-15-28(10-11-31)14-29(22(30)27-16)19-9-5-8-18(13-19)23(24,25)26/h2-9,13,31H,10-12,14-15H2,1H3 |
Clé InChI |
OUPAUSSMKXXOJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=CC(=C3)C(F)(F)F)CCO)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B14938763.png)
![2-{[benzyl(methyl)amino]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B14938770.png)
![methyl 4-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}benzoate](/img/structure/B14938776.png)
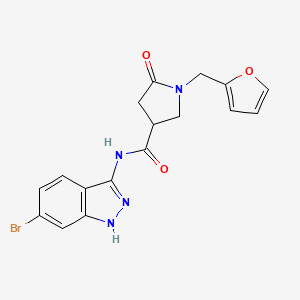
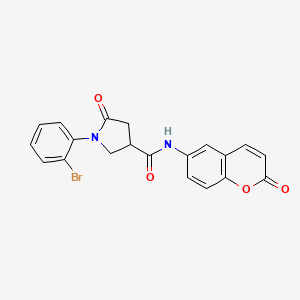
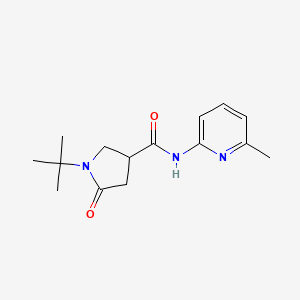
![4-butyl-9-(4-methoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14938816.png)
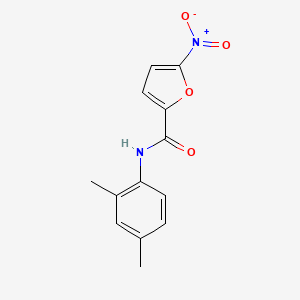
![Dimethyl 2-{[(2-phenoxyphenyl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14938825.png)
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14938826.png)
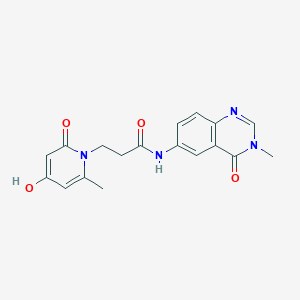
![4'-tert-butyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B14938852.png)


